The synthesis of Rogletimide involves several key steps:
These steps are critical for the successful synthesis of the compound, and specific parameters such as temperature, reaction time, and concentration must be optimized to achieve high yields.
Rogletimide has the molecular formula and a molar mass of approximately . The compound features a pyridine ring and exhibits structural similarities to other aromatase inhibitors. The three-dimensional structure reveals important pharmacophoric features that interact with the active site of the aromatase enzyme .
The structural representation can be described using various notations:
Rogletimide is involved in several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Rogletimide's mechanism of action primarily involves its role as a selective aromatase inhibitor. By inhibiting aromatase, Rogletimide decreases estrogen production in peripheral tissues, which can be beneficial in treating estrogen-dependent cancers such as breast cancer. The compound's inhibition profile suggests that it interacts with the cytochrome P450 enzyme system, specifically targeting the heme moiety involved in estrogen biosynthesis .
Studies have shown varying degrees of inhibition efficacy compared to other aromatase inhibitors, indicating that while it may not be as potent as some alternatives, it could potentially offer a favorable side effect profile.
Rogletimide has been primarily studied for its potential applications in:
Despite its lack of commercial success, Rogletimide remains an important subject of study within medicinal chemistry and oncology research due to its unique properties and mechanisms.
Aromatase (CYP19A1), a cytochrome P450 enzyme, catalyzes the rate-limiting step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). This enzyme is expressed in adrenal glands, ovaries, adipose tissue, and notably, breast cancer tissue itself. In hormone receptor-positive (HR+) breast cancers, which constitute 70-80% of cases, estrogen functions as a potent mitogen, driving tumor proliferation and metastasis. Critically, aromatase activity is elevated in peritumoral adipose tissue and within malignant breast epithelial cells, creating a localized hyperestrogenic environment that fuels oncogenesis independent of circulating estrogen levels. This biochemical pathway establishes aromatase as a pivotal therapeutic target in postmenopausal women, where peripheral (non-ovarian) estrogen synthesis predominates [1] [9].
The development of aromatase inhibitors (AIs) spans three generations, reflecting progressive improvements in selectivity, potency, and toxicity profiles:
Table 1: Evolution of Aromatase Inhibitors by Generation
Generation | Compound | Chemical Class | Key Characteristics | Max. Inhibition (%) |
---|---|---|---|---|
First | Aminoglutethimide | Nonsteroidal | Nonselective adrenal suppression; high toxicity | 90.6% (1000 mg/day) |
First | Rogletimide | Nonsteroidal | Reduced sedation vs glutethimide; lower potency | 73.8% (1600 mg/day) |
Second | Formestane | Steroidal | Injectable; irreversible binding | 92.5% (500 mg/week) |
Second | Fadrozole | Nonsteroidal | Improved specificity; BID dosing | 92.6% (4 mg/day) |
Third | Anastrozole | Nonsteroidal | Once-daily oral; >97% inhibition | 98.1% (10 mg/day) |
Third | Letrozole | Nonsteroidal | Most potent AI (IC50: 2.5 nM) | >99.1% (2.5 mg/day) |
Rogletimide (3-ethyl-3-(pyridin-4-yl)piperidine-2,6-dione), initially synthesized in the 1980s, emerged as a structural analog of the sedative glutethimide but devoid of central nervous system effects. Its development aimed to overcome the toxicity of aminoglutethimide while retaining aromatase-blocking activity. As a Type II (reversible, nonsteroidal) inhibitor, Rogletimide binds competitively to aromatase’s heme iron moiety via its pyridinyl nitrogen, obstructing androgen substrate access. Despite its improved selectivity over aminoglutethimide, Rogletimide’s clinical utility was limited by moderate potency (IC50 ~4,500 nM in breast cancer homogenates), necessitating high oral doses for meaningful estrogen suppression. This positioned it as a transitional agent between first- and second-generation AIs, informing the design of later pyridine- and triazole-based inhibitors [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1